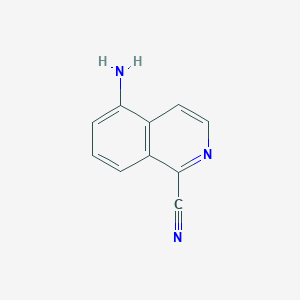

5-Aminoisoquinoline-1-carbonitrile

説明

Structure

3D Structure

特性

分子式 |

C10H7N3 |

|---|---|

分子量 |

169.18 g/mol |

IUPAC名 |

5-aminoisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,12H2 |

InChIキー |

AUCNLSUCVJKOPW-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CN=C2C#N)C(=C1)N |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 5 Aminoisoquinoline 1 Carbonitrile and Its Analogues

Foundational Strategies for Isoquinoline (B145761) Core Construction with Integrated Functionalities

The synthesis of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with a variety of methods developed to construct this important scaffold. These strategies range from classical cyclization reactions to modern multicomponent protocols that allow for the concurrent introduction of functional groups.

Cyclization Approaches to the Isoquinoline Nucleus

The formation of the isoquinoline ring system is frequently achieved through intramolecular cyclization reactions. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses have long been staples in this field. quimicaorganica.org These reactions typically involve the cyclization of a substituted phenethylamine (B48288) derivative. quimicaorganica.org For instance, the Bischler-Napieralski synthesis utilizes a β-phenylethylamide, which undergoes cyclodehydration using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. quimicaorganica.orgshahucollegelatur.org.in The Pomeranz-Fritsch reaction, on the other hand, involves the acid-catalyzed cyclization of a benzalaminoacetal. quimicaorganica.orgshahucollegelatur.org.in

More contemporary cyclization strategies often employ metal catalysis to achieve high efficiency and functional group tolerance. A notable example is the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which provides a direct route to substituted isoquinolines under mild conditions. tandfonline.com Similarly, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the facile synthesis of both isoquinolines and isoquinoline N-oxides. shahucollegelatur.org.in Another innovative approach involves the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes to produce polysubstituted isoquinoline N-oxides. google.com

Multicomponent Reaction Protocols for Concurrent Functionalization

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecules from simple starting materials in a single, atom-economical step. Several MCRs have been developed for the synthesis of functionalized isoquinolines. organic-chemistry.org A three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), allows for the rapid assembly of multisubstituted isoquinolines through a C-H bond activation and cyclization cascade. organic-chemistry.org Another example is a one-pot, four-component reaction of 2-alkynylbenzaldehydes, amines, zinc, and an allylic or benzyl bromide, which efficiently yields functionalized 1,2-dihydroisoquinolines. orgsyn.org These methods are highly valued for their ability to generate molecular diversity and complexity from readily available starting materials. google.com

Table 1: Examples of Multicomponent Reactions for Isoquinoline Synthesis

| Reaction Components | Catalyst/Conditions | Product Type | Reference |

| Aryl ketone, hydroxylamine, internal alkyne | Rhodium(III) | Multisubstituted isoquinolines | organic-chemistry.org |

| 2-Alkynylbenzaldehyde, amine, zinc, allylic/benzyl bromide | Mg(ClO₄)₂/Cu(OTf)₂ | Functionalized 1,2-dihydroisoquinolines | orgsyn.org |

| Isatin, tetrahydroisoquinoline, terminal alkyne | Benzoic acid | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | google.com |

| 2-Bromoacetophenone, phenylacetylene, acetonitrile | Copper catalyst | Functionalized isoquinolines | nih.gov |

Regioselective Installation of Amino and Carbonitrile Groups

The precise placement of the amino and carbonitrile functionalities at the C5 and C1 positions of the isoquinoline core, respectively, is critical for defining the properties of 5-aminoisophthalonitrile. This can be achieved through either direct functionalization of a pre-formed isoquinoline ring or by carrying precursor moieties through the synthesis that are later converted to the desired groups.

Direct Functionalization Pathways

Directly introducing amino and cyano groups onto the isoquinoline skeleton can be an efficient strategy, though controlling regioselectivity is a significant challenge.

Direct Amination: The direct C-H amination of isoquinolines is not a straightforward transformation. However, amination can be achieved on activated isoquinoline systems. For example, the synthesis of 1-aminoisoquinolines has been accomplished through a silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates. nih.gov Another approach involves the gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297) to yield 1-aminoisoquinoline (B73089) derivatives. organic-chemistry.org The amination of isoquinoline-N-oxides provides another potential route to amino-substituted isoquinolines. nih.gov

Direct Cyanation: The direct introduction of a cyano group at the C1 position of isoquinoline is also a synthetic hurdle. Research into the direct C-H cyanation of related heterocycles, such as quinolines, has shown some success. For instance, a direct oxidative C-H cyanation of quinoline (B57606) and its derivatives has been developed using a vanadium-containing heteropoly acid as a catalyst, which preferentially functionalizes the 4-position. rsc.org While not targeting the C1 position of isoquinoline, this demonstrates the potential of direct C-H cyanation methodologies.

Transformation of Precursor Moieties

A more common and often more reliable strategy for installing the amino and carbonitrile groups is to synthesize the isoquinoline ring with precursor functional groups at the desired positions, which are then converted to the final amino and cyano groups in later steps.

Amino Group Installation via Precursors: A widely used method for introducing an amino group is through the reduction of a nitro group. The isoquinoline core can be first nitrated, and the resulting nitroisoquinoline is then reduced to the corresponding aminoisoquinoline. For example, 5-bromoisoquinoline (B27571) can be nitrated to give 5-bromo-8-nitroisoquinoline, and the nitro group is readily reduced to an amine, providing access to 8-aminoisoquinoline (B1282671) derivatives. orgsyn.org Similarly, the reduction of 1,3-dichloro-6-nitroisoquinoline (B11870432) to 6-aminoisoquinoline (B57696) has been reported using catalytic hydrogenation. google.com This nitration-reduction sequence is a robust and scalable approach for the synthesis of aminoisoquinolines. orgsyn.orggoogle.com

Carbonitrile Group Installation via Precursors: The carbonitrile group can be introduced through the transformation of various other functionalities. researchgate.net A common precursor is a halogen atom, which can be displaced by a cyanide anion in a nucleophilic substitution reaction, often catalyzed by a transition metal like palladium or copper. Another classical approach is the Sandmeyer reaction, where an amino group is first diazotized with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide to yield the corresponding nitrile. google.com

Table 2: Transformation of Precursor Moieties on the Isoquinoline Ring

| Precursor Group | Target Group | Reagents/Conditions | Position | Reference |

| Nitro | Amino | H₂, Pd/C | C6 | google.com |

| Nitro | Amino | SnCl₂, HCl | C8 (on 5-bromo) | orgsyn.org |

| Aromatic Amino | Diazonium Salt | NaNO₂, H₂SO₄ | - | google.com |

| Diazonium Salt | Chloro | HCl, CuCl | - | google.com |

| Diazonium Salt | Hydroxyl | H₂O, heat | - | google.com |

Transition-Metal-Catalyzed Synthesis of Isoquinoline Derivatives

Transition-metal catalysis plays a pivotal role in modern organic synthesis, and the construction of isoquinoline derivatives is no exception. A wide array of transition metals, including palladium, rhodium, copper, nickel, and cobalt, are utilized to catalyze key bond-forming reactions, often with high levels of efficiency and selectivity. organic-chemistry.org

Palladium and copper catalysts are frequently used in cross-coupling reactions to build the isoquinoline skeleton. organic-chemistry.org For instance, a palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with an alkyne, followed by a copper-catalyzed cyclization, provides a rapid route to isoquinolines. organic-chemistry.org Rhodium catalysts are particularly effective in C-H activation/annulation reactions. A rhodium(III)-catalyzed reaction between oximes and diazo compounds leads to multisubstituted isoquinoline N-oxides under mild conditions. organic-chemistry.org

Nickel-catalyzed reactions have also been developed for isoquinoline synthesis. A nickel(I)-catalyzed reaction of 2-(cyanomethyl)benzonitriles with arylboronic acids gives access to 3-aryl-1-aminoisoquinolines through a cascade of C-C and C-N bond formations. organic-chemistry.org Furthermore, cobalt-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds provides an efficient route to 1-aminoisoquinolines. organic-chemistry.org

Table 3: Examples of Transition-Metal-Catalyzed Synthesis of Isoquinoline Derivatives

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Palladium/Copper | Coupling/Cyclization | o-Iodobenzaldehyde imine, alkyne | Substituted isoquinoline | organic-chemistry.org |

| Rhodium(III) | C-H Activation/Annulation | Oxime, diazo compound | Isoquinoline N-oxide | organic-chemistry.org |

| Gold(III) | Domino Reaction | 2-Alkynylbenzamide, ammonium acetate | 1-Aminoisoquinoline | organic-chemistry.org |

| Nickel(I) | Cascade Coupling | 2-(Cyanomethyl)benzonitrile, arylboronic acid | 3-Aryl-1-aminoisoquinoline | organic-chemistry.org |

| Cobalt(III) | C-H/N-H Functionalization | Aryl amidine, diazo compound | 1-Aminoisoquinoline | organic-chemistry.org |

| Silver Triflate | Cyclization | 2-Alkynyl benzyl azide | Substituted isoquinoline | tandfonline.com |

Palladium-Mediated Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium catalysis stands as a cornerstone in the synthesis of isoquinoline derivatives, offering powerful tools for the formation of crucial carbon-carbon and carbon-nitrogen bonds. A notable strategy involves the palladium-catalyzed aminocarbonylation of halo-isoquinolines. mdpi.comresearchgate.net This method allows for the direct introduction of an amide functionality, which can be a precursor to the desired amine group. For instance, the aminocarbonylation of 1-iodoisoquinoline (B10073) with various amines has been studied in detail, demonstrating the versatility of this approach. mdpi.com

In a typical reaction, a palladium(II) acetate/triphenylphosphine (B44618) catalytic system is employed. The in situ reduction of Pd(II) to the catalytically active Pd(0) species is facilitated by triphenylphosphine. mdpi.comd-nb.info The reaction proceeds under a carbon monoxide atmosphere, leading to the formation of isoquinoline-1-carboxamides. mdpi.com The choice of phosphine (B1218219) ligand is critical and often depends on the reactivity of the amine nucleophile. While monodentate ligands like triphenylphosphine are effective for simple primary and secondary amines, more sterically demanding or less nucleophilic amines, such as amino acid esters and aromatic amines, may require the use of bidentate ligands like Xantphos to achieve high conversion and yields. mdpi.comresearchgate.net

A significant advancement in this area is the use of chloroform (B151607) as a carbon monoxide surrogate, which circumvents the handling of toxic CO gas. nih.gov This technique, often referred to as "Chloroform-COware" chemistry, utilizes a two-chamber reactor for the ex situ generation of CO from chloroform, which is then used in the palladium-catalyzed aminocarbonylation reaction. nih.gov

Furthermore, palladium-catalyzed C-H activation/annulation reactions represent a modern and efficient route to isoquinolone derivatives. mdpi.com For example, the reaction of N-methoxybenzamides with 2,3-allenoic acid esters, catalyzed by a palladium complex, affords substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity. mdpi.com While not directly yielding 5-aminoisoquinoline-1-carbonitrile, these methods highlight the power of palladium catalysis in constructing the core isoquinoline scaffold, which can be further functionalized.

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Analogue Synthesis

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 1-Iodoisoquinoline | Piperidine, Pd(OAc)₂, 2 PPh₃, CO (1 atm), DMF, 50 °C, 2-8 h | Isoquinoline-1-carboxamide | mdpi.com |

| 1-Iodoisoquinoline | Amino acid methyl esters, Pd(OAc)₂, Xantphos, CO (1 atm), DMF, 50 °C, 8-24 h | Isoquinoline-1-carboxamide | mdpi.comresearchgate.net |

| N-Methoxybenzamide | 2,3-Allenoic acid ester, Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA, Toluene, 85 °C, 4 h | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |

| Isoquinolines | Chloroform, Amine, Palladium catalyst, Two-chamber reactor | Isoquinoline carboxamides | nih.gov |

Copper-Catalyzed Methodologies

Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of isoquinoline and quinoline derivatives. These methods often proceed via domino reactions, enabling the construction of complex heterocyclic frameworks in a single step. rsc.org

One prominent copper-catalyzed approach involves the reaction of 2-alkynylbenzonitriles with secondary amines. chemrxiv.org This domino reaction, based on electrophilic cyclization, effectively constructs the aminated isoquinoline core. Another strategy utilizes the copper-catalyzed cyclization of β-(2-aminophenyl)-α,β-ynones. rsc.org In this process, dimethylformamide (DMF) can serve as both a source of the C2 carbon and the nitrogen for the amino group at the 4-position of the resulting quinoline. rsc.org

Furthermore, copper catalysts have been successfully employed in the synthesis of benzo mdpi.comthieme-connect.deimidazo[2,1-a]isoquinolines. acs.org This can be achieved through a one-pot, three-component reaction of o-phenylenediamines, o-bromobenzaldehydes, and calcium carbide, with a copper(I) salt as the catalyst. acs.org This method highlights the ability of copper to facilitate complex transformations leading to fused isoquinoline systems. The reaction conditions for these copper-catalyzed processes are often mild, and the use of inexpensive copper salts makes them attractive for large-scale synthesis. acs.org

Table 2: Examples of Copper-Catalyzed Reactions for Isoquinoline and Analogue Synthesis

| Starting Material(s) | Catalyst and Conditions | Product Type | Reference |

| 2-Alkynylbenzonitriles, Secondary amines | Copper catalyst | Aminated isoquinolines | chemrxiv.org |

| β-(2-Aminophenyl)-α,β-ynones | Cu(I) catalyst, DMF | 4-Aminoquinolines | rsc.org |

| o-Phenylenediamines, o-Bromobenzaldehydes, Calcium carbide | CuI, Cs₂CO₃, DMSO, 100 °C | Benzo mdpi.comthieme-connect.deimidazo[2,1-a]isoquinolines | acs.org |

| Enaminones, 2-Halobenzaldehydes | Copper catalyst | Quinoline derivatives | rsc.org |

Development of Metal-Free and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of metal-free and sustainable synthetic methodologies to reduce the environmental impact and cost associated with metal catalysts. rsc.orgnih.gov For the synthesis of aminated isoquinolines, a notable metal-free protocol involves the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with primary or secondary amines in an aqueous medium. chemrxiv.orgrsc.org This method is operationally simple, exhibits high functional group tolerance, and can be scaled up to the gram scale. chemrxiv.orgrsc.org The reaction proceeds through the activation of the nitrile group towards nucleophilic addition and subsequent annulation. chemrxiv.org

Another metal-free approach for the synthesis of 1-aminoisoquinoline derivatives involves the reaction of quinoline and isoquinoline-N-oxides with various amines in the presence of triflic anhydride (B1165640) as an activating agent. nih.gov This one-pot reaction proceeds under mild conditions (0 °C to room temperature) and offers a simple and efficient route to the target compounds. nih.gov

The development of such metal-free methods aligns with the principles of green chemistry, offering more environmentally benign alternatives to traditional metal-catalyzed reactions. rsc.org

Table 3: Examples of Metal-Free Synthetic Routes to Aminated Isoquinolines

| Starting Material(s) | Reagents and Conditions | Product Type | Reference |

| 2-(2-Oxo-2-arylethyl)benzonitrile, Amines | Aqueous medium | Aminated isoquinolines | chemrxiv.orgrsc.org |

| Isoquinoline-N-oxide, Amines | Triflic anhydride, Acetonitrile, 0 °C to room temperature | 1-Amino-isoquinolines | nih.gov |

| 4H-pyran derivative, Secondary amines | Mild conditions | Multisubstituted 1-aminoisoquinoline derivatives | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Synthetic Efficiency

In the context of synthesizing 5-aminoisophotoquinoline-1-carbonitrile and its analogues, careful optimization is crucial. For instance, in palladium-catalyzed aminocarbonylation reactions, the choice of ligand (e.g., PPh₃ vs. Xantphos) is a key parameter that is optimized based on the nucleophilicity of the amine. mdpi.comresearchgate.net The reaction temperature and pressure of carbon monoxide are also critical variables that need to be fine-tuned to achieve optimal results. d-nb.info

For copper-catalyzed reactions, the choice of the copper salt (e.g., CuI, CuBr), the base (e.g., Cs₂CO₃), and the solvent (e.g., DMSO) are all subject to optimization to maximize the yield of the desired product. acs.org Similarly, in metal-free reactions, the reaction medium (e.g., aqueous vs. organic solvent) and temperature play a crucial role in the reaction's success. chemrxiv.org

The systematic variation of these parameters allows chemists to identify the optimal conditions for a given transformation, leading to higher yields, shorter reaction times, and a more sustainable and cost-effective process.

Table 4: Key Parameters for Reaction Optimization

| Parameter | Influence on Reaction | General Trend | Reference |

| Temperature | Affects reaction rate and selectivity. | Higher temperature generally increases reaction rate. | |

| Pressure (for gaseous reactants) | Affects the concentration of gaseous reactants. | Higher pressure increases the rate of reactions involving gases. | |

| Reactant Concentration | Influences the frequency of molecular collisions. | Higher concentration generally leads to a higher reaction rate. | |

| Solvent | Can affect solubility, stability of intermediates, and reaction mechanism. | Choice is highly reaction-dependent. | |

| Catalyst/Ligand | Determines the reaction pathway and selectivity. | Needs to be screened for optimal performance for a specific transformation. | mdpi.comresearchgate.net |

Chemical Transformations and Derivatization Strategies for 5 Aminoisoquinoline 1 Carbonitrile

Intrinsic Reactivity of the Aminoisoquinoline Moiety

The reactivity of the 5-aminoisoquinoline (B16527) core is a product of its two constituent parts: the pyridine (B92270) ring, which is electron-deficient, and the benzene (B151609) ring, which is made electron-rich by the C5-amino substituent.

The isoquinoline (B145761) ring system is inherently susceptible to nucleophilic attack, particularly at the C1 position, due to the electron-withdrawing character of the imine nitrogen. shahucollegelatur.org.inquimicaorganica.org This makes the C1 position the most electrophilic carbon in the heterocyclic ring. In 5-Aminoisoquinoline-1-carbonitrile, this position is already functionalized. However, nucleophilic attack on the ring can still be a key reaction pathway.

Nucleophilic Attack at C1: While direct nucleophilic aromatic substitution (SNAr) of a group at C1 typically requires a good leaving group, strong nucleophiles can add to the C1 position. iust.ac.irquora.com For instance, the Chichibabin amination of isoquinoline with sodium amide in liquid ammonia (B1221849) yields 1-aminoisoquinoline (B73089). shahucollegelatur.org.in In the case of this compound, a potent nucleophile could potentially add to the C1-C=N bond or displace the nitrile group under specific conditions.

Influence of the C5-Amino Group: The amino group at the C5 position is a strong electron-donating group. Through resonance, it increases the electron density of the carbocyclic ring, particularly at the C6 and C8 positions. This makes the benzene portion of the molecule more susceptible to electrophilic substitution rather than nucleophilic attack. Oxidation of 5-aminoisoquinoline with KMnO4, for example, selectively affects the electron-rich benzene ring. shahucollegelatur.org.in

The 5-amino group serves as a powerful synthetic handle for constructing fused polycyclic systems, which are common motifs in natural products and pharmacologically active molecules. nih.govrsc.org This is typically achieved by first reacting the amine with a bifunctional reagent, followed by an intramolecular cyclization event.

Annulation Strategies: The amino group can be acylated and then cyclized onto an adjacent position. For example, variations of the Bischler–Napieralski or Pictet-Spengler reactions, which are cornerstone methods for isoquinoline synthesis, can be adapted to build rings fused to the isoquinoline core. pharmaguideline.com A common strategy involves N-acylation of the amino group followed by acid-catalyzed cyclization onto the C4 or C6 positions of the isoquinoline ring.

Radical Cyclizations: Modern synthetic methods also employ radical cyclizations. For instance, an amidyl radical, generated from a derivative of the 5-amino group, could undergo a 6-endo-trig cyclization to form fused skeletons like indolo[2,1-a]isoquinolines. nih.gov

A variety of fused heterocyclic systems can be accessed from amino-heterocyclic precursors, as illustrated by the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. rsc.org This highlights the potential of the 5-aminoisoquinoline moiety to serve as a precursor to novel, complex heterocyclic frameworks.

Functional Group Interconversions of the Carbonitrile Group

The carbonitrile at C1 is a versatile functional group that can be converted into several other important chemical moieties through nucleophilic additions, substitutions, and reductions.

The C1 carbonitrile is highly susceptible to attack by nucleophiles. This allows for its conversion into ketones, amides, or carboxylic acids.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the nitrile of isoquinoline-1-carbonitrile (B74398) to form an intermediate imine salt, which upon acidic workup hydrolyzes to the corresponding ketone. researchgate.net This provides a direct route to 1-acylisoquinolines.

Hydrolysis to Amides and Carboxylic Acids: The nitrile can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 5-aminoisoquinoline-1-carboxamide. Complete hydrolysis under more forcing conditions affords 5-aminoisoquinoline-1-carboxylic acid. sigmaaldrich.comnih.gov

Table 1: Representative Transformations of the Isoquinoline-1-carbonitrile Group

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Isoquinoline-1-carbonitrile | 1. RMgX (Grignard) 2. H₃O⁺ | 1-Acylisoquinoline | Nucleophilic Addition | researchgate.net |

| Isoquinoline-1-carbonitrile | 1. RLi (Organolithium) 2. H₃O⁺ | 1-Acylisoquinoline | Nucleophilic Addition | researchgate.net |

| Isoquinoline-1-carbonitrile | H₂SO₄, H₂O | Isoquinoline-1-carboxamide | Partial Hydrolysis | General |

| Isoquinoline-1-carbonitrile | NaOH, H₂O, Δ | Isoquinoline-1-carboxylic acid | Full Hydrolysis | sigmaaldrich.com |

The reduction of the carbonitrile group is a straightforward method for introducing an aminomethyl substituent at the C1 position, a valuable linker in medicinal chemistry.

Reduction to Primary Amines: The nitrile can be completely reduced to a primary amine, 5-amino-1-(aminomethyl)isoquinoline. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, for instance with hydrogen gas over a palladium on carbon (Pd/C) catalyst, is an effective method. shahucollegelatur.org.in Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Selective Functionalization and Post-Synthetic Modification

The presence of two distinct functional groups and an activated aromatic system allows for highly selective modifications of this compound, enabling the synthesis of a diverse library of derivatives.

Modification of the Amino Group: The C5-amino group is typically the most reactive site under many conditions.

Acylation/Alkylation: It can be selectively acylated or alkylated under standard conditions without affecting the nitrile group.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (e.g., NaNO₂/HCl) at low temperatures. This intermediate is highly versatile and can be transformed into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I) through Sandmeyer or related reactions. This strategy allows for extensive diversification at the C5 position. nih.gov

Modification of the Aromatic Ring: The electron-donating amino group strongly activates the carbocyclic ring for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the C6 and C8 positions. shahucollegelatur.org.inyoutube.com To avoid side reactions with the amine itself, it is often necessary to protect it (e.g., as an acetamide) before carrying out reactions like nitration or halogenation.

Chemoselective Strategies: The development of highly functionalized isoquinolines often relies on the careful orchestration of reactions. For example, a synthetic route could involve the protection of the C5-amino group, followed by modification of the C1-nitrile, and finally an electrophilic substitution on the C6 or C8 position before deprotection. The ability to transform the C5-amino and C1-nitrile groups into other functionalities, such as halides or linkers, makes this compound a valuable intermediate for further diversification via transition-metal-catalyzed cross-coupling reactions. nih.gov

C-H Functionalization Strategies Adjacent to the Core Structure

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. For the this compound core, the amino group at the C5 position can serve as an intrinsic directing group, guiding the regioselective functionalization of adjacent C-H bonds, primarily at the C4 and C6 positions.

Transition metal catalysis is central to these strategies. Metals such as palladium (Pd), rhodium (Rh), and cobalt (Co) are known to facilitate the activation of otherwise inert C-H bonds. nih.govshu.ac.uk For instance, palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the amino group coordinates to the metal center and directs the activation to a specific ortho position. nih.gov This approach can be used for arylation, alkylation, or alkenylation of the isoquinoline core.

Recent research has highlighted the potential of cobalt-catalyzed reactions for the remote C-H functionalization of aminoquinoline derivatives. shu.ac.uk These reactions can operate through a single electron transfer (SET) mechanism, offering a milder and more cost-effective alternative to traditional methods. shu.ac.uk Such protocols could be adapted to introduce nitro groups or other functionalities at positions remote to the directing amino group, expanding the toolkit for derivatizing the this compound scaffold.

Table 1: Key C-H Functionalization Strategies Applicable to the Isoquinoline Core

| Strategy | Catalyst Type | Potential Functionalization | Key Principle |

|---|---|---|---|

| Directed C-H Arylation | Palladium (e.g., Pd(OAc)₂) | Introduction of aryl groups | The amino group at C5 directs the catalyst to functionalize the C4 or C6 position. nih.gov |

| Rhodium-Catalyzed Annulation | Rhodium (e.g., Rh(III)) | Formation of new fused rings | C-H activation followed by reaction with an alkyne or other coupling partner leads to complex heterocyclic systems. nih.gov |

| Remote C-H Nitration | Cobalt (e.g., Co(NO₃)₂·6H₂O) | Introduction of a nitro group | A single electron transfer (SET) mechanism allows functionalization at positions not immediately adjacent to the directing group. shu.ac.uk |

Orthogonal and Regioselective Derivatization Approaches

Orthogonal and regioselective derivatization refers to the selective modification of one specific site in a molecule that contains multiple reactive positions. This control is paramount for the systematic development of structure-activity relationships and the construction of complex molecular architectures.

The 8-aminoquinoline (B160924) moiety is well-established as a successful directing group in a multitude of metal-catalyzed transformations. shu.ac.ukacs.org By analogy, the 5-amino group in this compound can be exploited to achieve high regioselectivity. For example, cobalt-catalyzed cascade reactions, such as the [4+2] annulation of indolecarboxamides with alkenes, utilize an 8-aminoquinoline directing group to construct γ-carbolinone motifs with excellent regioselectivity. acs.org This principle can be directly extended to the this compound system to build novel fused heterocyclic structures.

Another powerful regioselective strategy is the 1,3-dipolar cycloaddition. This reaction allows for the one-step synthesis of 5-aminoisoxazoles from nitrile oxides and α-cyanoenamines with high regioselectivity. mdpi.com By treating a derivative of this compound as the dipolarophile, this method could be used to introduce an isoxazole (B147169) ring in a controlled manner, yielding complex and functionally diverse molecules.

Table 2: Comparison of Regioselective Derivatization Approaches

| Approach | Reaction Type | Key Feature | Potential Outcome for this compound |

|---|---|---|---|

| Directing Group-Assisted Catalysis | Transition Metal-Catalyzed C-H Activation | The amino group directs reactivity to a specific position (e.g., C4). acs.org | Selective introduction of alkyl, aryl, or other groups at the C4 position. |

| 1,3-Dipolar Cycloaddition | Cycloaddition | Highly regioselective formation of five-membered heterocyclic rings. mdpi.com | Construction of a fused isoxazole ring system. |

| Pomeranz–Fritsch Reaction | Acid-catalyzed cyclization | Synthesis of the isoquinoline core itself, allowing for substitution patterns to be built in. nih.gov | Synthesis of derivatives with specific substituents on the benzene or pyridine portion of the core. |

Derivatization for Specialized Analytical and Sensing Applications

Modifying the this compound scaffold is not only for creating new bioactive compounds but also for developing tools for analytical chemistry and biological sensing.

Formation of Highly Stable Derivatives for Enhanced Chromatographic Resolution

Several reagents are commonly used for the pre-column derivatization of amines. actascientific.comnih.gov These reagents react with the 5-amino group to form stable, highly detectable products.

Table 3: Common Pre-Column Derivatization Reagents for Amines in HPLC

| Derivatizing Reagent | Abbreviation | Detection Method | Advantages of Derivative |

|---|---|---|---|

| Dansyl Chloride | Dns-Cl | Fluorescence, UV | Forms highly fluorescent and stable derivatives, enhancing sensitivity. nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence, UV | Reacts rapidly with primary and secondary amines to form stable, fluorescent adducts. actascientific.comnih.gov |

| o-Phthalaldehyde | OPA | Fluorescence | A versatile fluorogenic reagent that reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. nih.gov |

| 1-Naphthylisocyanate | NIC | Fluorescence, UV | Creates stable, highly fluorescent naphthylcarbamoyl derivatives that can be easily separated, with no interfering reagent peak in chromatograms. nih.gov |

The process typically involves mixing the sample containing this compound with the derivatizing reagent under specific pH and temperature conditions before injection into the HPLC system. actascientific.com The resulting derivative, for example, a Dansyl-5-aminoisoquinoline-1-carbonitrile, would exhibit significantly improved chromatographic behavior and detection limits compared to the underivatized parent compound.

Development of Fluorescent Probes Incorporating the Isoquinoline Scaffold

The inherent aromatic and heterocyclic nature of the isoquinoline ring system makes it an attractive scaffold for the design of fluorescent probes. rsc.org These probes are valuable tools for bioimaging and sensing applications, allowing for the visualization of specific proteins or microenvironments within living cells. rsc.org

The development of such probes often involves conjugating the isoquinoline core to other molecules that can modulate its fluorescent properties or direct it to a specific biological target. A key challenge in probe design is to prevent non-specific accumulation in organelles like mitochondria or lysosomes, which can lead to false-positive signals. rsc.org One advanced strategy involves the use of a bioisostere—a different functional group with similar physical or chemical properties—to optimize the probe's characteristics, enhancing membrane permeability while suppressing undesired accumulation. rsc.org

By modifying the this compound core—for example, by attaching it to a protein-binding ligand or a specific tag system like HaloTag—it is possible to create highly specific fluorescent probes. The amino group provides a convenient handle for conjugation, while the extended π-system of the isoquinoline ring can contribute to the probe's photophysical properties.

Table 4: Design Strategies for Isoquinoline-Based Fluorescent Probes

| Strategy | Description | Application Example | Reference |

|---|---|---|---|

| Bioisostere Conjugation | Incorporating a bioisostere to modulate physicochemical properties like solubility and membrane permeability. | Live-cell protein imaging without non-specific organelle accumulation. | rsc.org |

| Fluorogenic Labeling | Designing a probe that is initially non-fluorescent but becomes fluorescent upon binding to its target. | "Turn-on" detection of specific intracellular proteins. | rsc.org |

| Targeted Conjugation | Attaching the isoquinoline scaffold to a molecule with high affinity for a specific biological target (e.g., an enzyme inhibitor). | Visualizing the localization and activity of a target protein. | N/A |

A comprehensive search for detailed spectroscopic and advanced analytical data for the chemical compound This compound has been conducted. However, publicly available experimental data for this specific molecule is not sufficient to generate the requested scientific article.

While the existence of this compound is confirmed through chemical databases, which provide its structure and basic properties, the detailed research findings required for the specified outline are not present in the accessed scientific literature and spectral databases. nih.gov

Specifically, the following necessary information could not be located:

Proton (¹H) and Carbon-13 (¹³C) NMR data: No published papers or database entries with assigned chemical shifts and coupling constants for this compound were found.

Advanced Two-Dimensional (2D) NMR data: Consequently, there is no available information on COSY, HSQC, or HMBC correlations for this compound.

High-Resolution Mass Spectrometry (HRMS) data: While the exact mass can be calculated from the molecular formula (C₁₀H₇N₃), no experimental HRMS fragmentation analysis was found.

Gas Chromatography-Mass Spectrometry (GC-MS) data: There are no available GC-MS chromatograms or mass spectra for this compound in the searched databases.

Information is available for related compounds such as 5-Aminoisoquinoline chemicalbook.comnih.govsigmaaldrich.comdrugbank.commdpi.comcalpaclab.comnist.gov and 1-Isoquinolinecarbonitrile, nih.gov but a strict adherence to the request of focusing solely on this compound prevents the use of this information as a substitute.

Due to the absence of the specific experimental data required for a thorough and scientifically accurate discussion, the generation of the requested article is not possible at this time.

Spectroscopic and Advanced Analytical Characterization of 5 Aminoisoquinoline 1 Carbonitrile

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Liquid chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of chemical compounds in a mixture. In the analysis of isoquinoline (B145761) derivatives, UHPLC-MS/MS is particularly valued for its high resolution, sensitivity, and speed.

For the related compound, 5-Aminoisoquinoline (B16527) (5-AIQ), a validated UHPLC-MS/MS method has been developed for its quantitative analysis in plasma. bldpharm.commdpi.com This method employs a C18 column for chromatographic separation and electrospray ionization (ESI) in positive mode for detection. bldpharm.comnih.gov The precursor ion [M+H]⁺ for 5-AIQ appears at m/z 145.0, which fragments into product ions at m/z 91.0 and 117.4. bldpharm.com These transitions are used for quantification in multiple reaction monitoring (MRM) mode. bldpharm.comnih.gov

A similar approach would be expected for the analysis of 5-Aminoisoquinoline-1-carbonitrile. The addition of a nitrile group would increase the molecular weight, resulting in a different precursor ion. The fragmentation pattern would also be altered, providing specific transitions for its detection and quantification. However, no specific experimental data or validated LC-MS/MS methods for this compound have been documented in peer-reviewed literature.

Table 1: LC-MS/MS Parameters for the Analysis of 5-Aminoisoquinoline (Related Compound)

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | Acquity CSH18 (2.1 × 100 mm; 1.7 µm) bldpharm.comnih.gov |

| Mobile Phase | 10 mM Ammonium (B1175870) Acetate (B1210297) and Acetonitrile (35:65; v/v) bldpharm.comnih.gov |

| Flow Rate | 0.3 mL/min bldpharm.comnih.gov |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive bldpharm.comnih.gov |

| Precursor Ion (m/z) | 145.0 [M+H]⁺ bldpharm.com |

| Product Ions (m/z) | 91.0, 117.4 bldpharm.com |

| Linearity Range | 1.0 to 666 ng/mL bldpharm.com |

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. These vibrations occur at specific frequencies that correspond to particular functional groups. For this compound, key functional groups would include the C≡N stretch from the nitrile group, N-H stretches from the amino group, and C=C and C=N stretches from the isoquinoline ring system.

While a specific, published IR spectrum for this compound is not available, analysis of the related compound 5-Aminoisoquinoline (5-AIQ) has been performed. nih.gov In 5-AIQ, characteristic bands for the amino group and the aromatic ring system are observed. nih.gov For this compound, one would anticipate a strong, sharp absorption band in the region of 2200-2260 cm⁻¹ corresponding to the C≡N stretching vibration, a feature absent in the spectrum of 5-AIQ. The N-H stretching vibrations of the primary amine would typically appear in the range of 3300-3500 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. The nitrile (C≡N) group, being relatively non-polar but highly polarizable, typically gives a strong and easily identifiable Raman signal.

A theoretical and experimental study on 5-Aminoisoquinoline (5-AIQ) has detailed its FT-Raman spectrum. nih.gov For this compound, the C≡N stretch would be a prominent feature in the Raman spectrum, expected in a similar range as in IR spectroscopy (around 2200-2260 cm⁻¹). This peak would be a key diagnostic marker to differentiate it from 5-AIQ. However, no experimental Raman spectra for this compound are currently published.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and its photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum is characteristic of the molecule's conjugated system. The isoquinoline ring system is a chromophore that absorbs UV light.

The UV-Vis spectrum of 5-Aminoisoquinoline (5-AIQ) has been recorded and analyzed. nih.gov The introduction of a nitrile group, which is an electron-withdrawing group, into the isoquinoline ring system of this compound would be expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to 5-AIQ. This is due to the influence of the nitrile group on the electronic structure of the conjugated system. Detailed experimental UV-Vis spectra for this compound are not documented.

Analysis of Fluorescence and Dual-State Emission Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including quinoline (B57606) derivatives, are known to fluoresce. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment.

Studies on various aminoquinoline derivatives have shown that they can exhibit interesting photophysical properties. researchgate.net The fluorescence of these compounds can be influenced by factors such as solvent polarity and pH. The introduction of a carbonitrile group could potentially modify the fluorescence properties of the 5-aminoisoquinoline scaffold, possibly by altering the energy of the excited state or by introducing new non-radiative decay pathways. However, there is no specific research available on the fluorescence or dual-state emission properties of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Aminoisoquinoline (5-AIQ) |

X-ray Crystallography for Precise Solid-State Structure Determination

As of the latest available information, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature. Therefore, detailed crystallographic data, such as the unit cell dimensions, space group, and specific atomic coordinates for this compound, are not available.

Were such data available, it would be presented in a table similar to the one below, which outlines the typical parameters obtained from an X-ray crystallographic analysis.

Table 1: Hypothetical X-ray Crystallography Data for this compound (Note: The following data is for illustrative purposes only and does not represent experimental results.)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₇N₃ |

| Formula weight | 169.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

The availability of such data would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile moiety, which govern the solid-state properties of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the compound's purity and confirming its empirical formula.

The molecular formula for this compound is C₁₀H₇N₃. Based on this, the theoretical elemental composition can be calculated. While specific experimental results from a published study on this compound are not available, the table below outlines the expected theoretical values against which experimental data would be compared.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 70.99 | Not Available |

| Hydrogen (H) | 4.17 | Not Available |

| Nitrogen (N) | 24.84 | Not Available |

A close correlation between the experimental and theoretical percentages (typically within ±0.4%) would provide strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations of 5 Aminoisoquinoline 1 Carbonitrile

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties. figshare.comnih.gov These methods use the principles of quantum mechanics to model the electronic structure and geometry of molecules.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. figshare.com DFT calculations can predict bond lengths, bond angles, and dihedral angles of a molecule's most stable conformation.

For instance, a DFT analysis of the parent molecule, isoquinoline (B145761), was performed using the B3LYP technique with the 6-311++G(d, p) basis set to determine its structural parameters and properties. figshare.com Such a study on 5-Aminoisoquinoline-1-carbonitrile would reveal how the addition of the amino and carbonitrile groups affects the geometry of the isoquinoline core.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net This method is crucial for predicting spectroscopic properties, such as UV-Vis absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net

A TD-DFT study on 5-aminoquinoline, a structurally similar compound, was used to calculate its electronic properties, including HOMO and LUMO energies, and to analyze its UV-Vis spectrum. nih.gov For this compound, TD-DFT would be employed to understand how the molecule absorbs light and to predict its photophysical behavior.

Analysis of Electronic Properties and Reactivity Descriptors

From the results of quantum chemical calculations, various descriptors of electronic properties and reactivity can be derived. These descriptors help in understanding the chemical behavior of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. figshare.com A smaller gap generally suggests higher reactivity.

For the parent isoquinoline molecule, the HOMO-LUMO energy gap was calculated to be 3.78 eV, indicating its stability. figshare.com A similar analysis for this compound would be critical in assessing its reactivity profile.

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule. It provides a detailed picture of the charge on each atom and the nature of the bonding and non-bonding interactions within the molecule. researchgate.net NBO analysis can elucidate intramolecular charge transfer and the stabilization arising from these interactions.

In a study of isoquinoline-functionalized chromophores, NBO analysis was used to confirm the stability of the designed compounds by investigating the transfer of charge between filled and empty orbitals. For this compound, NBO analysis would clarify the electronic influence of the amino and carbonitrile substituents on the isoquinoline ring system.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can aid in the interpretation of experimental data.

In a study of 5-aminoquinoline, the calculated vibrational frequencies from DFT were compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.gov Similarly, the calculated UV-Vis absorption wavelengths from TD-DFT were correlated with the experimental spectrum. nih.gov For this compound, such a correlative study would be invaluable for confirming its structure and understanding its spectroscopic signatures.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts via computational methods is a cornerstone of structural elucidation. For this compound, these predictions are typically achieved using Density Functional Theory (DFT), most commonly employing the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the magnetic shielding tensors for each nucleus in the molecule.

The process begins with the optimization of the molecule's geometry at a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)). Following this, the GIAO NMR calculation is performed on the optimized structure. The resulting absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-CN) group exert significant and opposing electronic effects on the aromatic ring system. DFT calculations can accurately model these substituent effects, predicting the upfield or downfield shifts of specific protons and carbon atoms relative to a parent isoquinoline structure. These theoretical data are invaluable for assigning peaks in experimental spectra and confirming the regiochemistry of the substitution pattern.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (Note: These are illustrative values based on typical DFT prediction outcomes and are not from a published study.)

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 (-CN) | 118.5 | H3 | 8.65 |

| C3 | 143.2 | H4 | 7.70 |

| C4 | 122.1 | H6 | 7.10 |

| C4a | 129.8 | H7 | 7.60 |

| C5 (-NH₂) | 148.0 | H8 | 7.95 |

| C6 | 110.3 | 5-NH₂ | 4.80 |

| C7 | 130.5 | ||

| C8 | 119.5 | ||

| C8a | 128.7 | ||

| CN (nitrile) | 117.2 |

Simulation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a compound. Computational simulations are essential for assigning the observed spectral bands to specific molecular motions. These simulations are typically performed using DFT methods. acs.org

After obtaining the optimized equilibrium geometry of this compound, a frequency calculation is performed. This calculation computes the second derivatives of the energy with respect to atomic displacements, yielding a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). acs.org The simulated spectra allow for the unambiguous assignment of key vibrational modes, such as the characteristic C≡N stretching frequency of the nitrile group (typically ~2220-2260 cm⁻¹), the N-H stretching modes of the amino group (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and various ring stretching and bending vibrations.

Table 2: Hypothetical Calculated Vibrational Frequencies (Scaled, cm⁻¹) and Intensities for Key Modes of this compound (Note: These are illustrative values based on typical DFT calculation outcomes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 | Medium | Low |

| N-H Symmetric Stretch | 3360 | Medium | Low |

| Aromatic C-H Stretch | 3085 | Low | High |

| C≡N Stretch | 2235 | High | High |

| N-H Scissoring | 1630 | High | Medium |

| Aromatic Ring Stretch (C=C/C=N) | 1580 | High | High |

| C-N Stretch | 1310 | Medium | Medium |

Computational Studies of Electronic Absorption Spectra

The color and photophysical properties of a molecule are determined by its electronic transitions, which can be probed by UV-visible spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting electronic absorption spectra in molecules like this compound. nih.gov

TD-DFT calculations, performed on the optimized ground-state geometry, provide the vertical excitation energies to various excited states, the corresponding absorption wavelengths (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption band. For aromatic systems, the lowest energy transitions are typically π→π* in nature. The choice of functional is critical, with long-range corrected functionals like CAM-B3LYP or ωB97X-D often providing more accurate results for systems that may exhibit charge-transfer character. nih.gov

For this compound, the amino group acts as an auxochrome and the nitrile group as a chromophore, both attached to the isoquinoline core. TD-DFT calculations can predict how these groups perturb the electronic structure of the parent isoquinoline, typically causing a bathochromic (red) shift in the absorption maxima due to the extended conjugation and intramolecular charge transfer character from the amino to the nitrile group.

Table 3: Hypothetical TD-DFT (ωB97X-D/6-311+G(d,p)) Results for this compound (Note: These are illustrative values based on typical TD-DFT calculation outcomes.)

| Transition | Excitation Energy (eV) | λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.45 | 359 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 3.98 | 311 | 0.18 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.52 | 274 | 0.45 | HOMO → LUMO+1 (π→π*) |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping the detailed step-by-step mechanisms of chemical reactions. rsc.org By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete picture of a reaction pathway can be constructed. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can reveal mechanistic details that are difficult or impossible to probe experimentally.

Transition State Characterization for Synthetic Pathways

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating and characterizing these transient structures is key to understanding reaction kinetics. Computational methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Nudged Elastic Band (NEB) are used to find TS geometries. ims.ac.jpresearchgate.net

A critical step in validating a calculated TS structure is performing a vibrational frequency analysis. A true first-order saddle point (a transition state) must have exactly one imaginary frequency. researchgate.net The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as they traverse the energy barrier, for example, the breaking of a C-Br bond and the formation of a C-CN bond during a nucleophilic aromatic substitution to synthesize the target molecule. researchgate.net

Energetic Landscape of Chemical Transformations

Once the geometries of all stationary points (reactants, intermediates, transition states, products) for a proposed reaction mechanism are optimized, their electronic energies are calculated. By correcting these energies for zero-point vibrational energy (ZPVE) and thermal contributions, one can obtain the Gibbs free energies (G) for each species.

Table 4: Hypothetical Energetic Landscape (kcal/mol) for a Synthetic Step toward this compound (Note: These are illustrative values based on typical DFT calculation outcomes for a hypothetical reaction pathway.)

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Meisenheimer-like complex | -5.8 |

| TS2 | Second Transition State | +15.3 |

| Products | Final Products | -12.1 |

Intermolecular Interactions and Charge Transfer Phenomena

The electronic distribution within this compound governs its non-covalent interactions and its potential for intramolecular charge transfer (ICT). Natural Bond Orbital (NBO) analysis is a powerful method used to analyze the computed wavefunction to understand these phenomena in terms of localized Lewis-like chemical bonds and lone pairs. uba.ar

NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov In this compound, a significant donor-acceptor interaction is expected between the lone pair (LP) of the amino nitrogen atom and the antibonding π* orbitals of the aromatic ring and the nitrile group. This delocalization of electron density is a hallmark of ICT. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor pair. nih.gov

Furthermore, NBO analysis can characterize intermolecular interactions, such as the hydrogen bonds that this compound can form. It can identify the donor (e.g., the N-H bond of the amino group) and the acceptor (e.g., the nitrogen of another molecule's nitrile group) and calculate the E(2) stabilization energy, providing a quantitative measure of the hydrogen bond strength. mdpi.com

Table 5: Hypothetical NBO Analysis Results for Key Donor-Acceptor Interactions in this compound (Note: These are illustrative values based on typical NBO analysis outcomes.)

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) of -NH₂ | π* (C5-C6) | Intramolecular (Resonance) | 18.5 |

| LP (N) of -NH₂ | π* (C7-C8) | Intramolecular (Resonance) | 5.2 |

| π (C7-C8) | π* (C≡N) | Intramolecular (Conjugation) | 3.1 |

| LP (N) of -CN | σ* (H-N) of another molecule | Intermolecular (H-Bond) | 4.5 |

Hydrogen Bonding Interactions and Their Energetics

Hydrogen bonding plays a crucial role in determining the structure, stability, and interactions of molecules like this compound. The presence of an amino group (-NH₂) and a nitrogen atom within the isoquinoline ring system allows for the molecule to act as both a hydrogen bond donor and acceptor.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing these interactions. mdpi.com Calculations can predict the geometries of hydrogen-bonded dimers or clusters and quantify the strength of these bonds. A combination of Hirshfeld surface analysis, periodic DFT, and other computational techniques can reveal that the stability of crystalline structures is a balance of various forces, not just hydrogen bonding. mdpi.com

The energetics of hydrogen bonds can be estimated through methods like the Quantum Theory of Atoms in Molecules (QTAIM). rsc.org This approach analyzes the electron density at the bond critical point to characterize the nature and strength of the interaction. For related systems, such as those involving N-H···O and N-H···N hydrogen bonds, these energies can be significant. nih.gov For instance, studies on peptides have shown that hydrogen bond energies can range from approximately 1.5 to 5.6 kcal/mol depending on the environment (in water versus isolated). researchgate.net

Table 1: Representative Hydrogen Bond Parameters for Amino-Aromatic Systems

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| N-H···N | 2.9 - 3.2 | -3 to -6 |

| N-H···O | 2.8 - 3.1 | -4 to -7 |

| C-H···N | 3.2 - 3.5 | -1 to -2.5 |

| C-H···O | 3.1 - 3.4 | -1.5 to -3 |

Note: The data in this table are representative values for similar chemical moieties found in the literature and are intended for illustrative purposes. They are not specific to this compound.

Computational Studies of Charge Transfer Complex Formation

The formation of charge-transfer (CT) complexes is a key feature of molecules with electron-donating and electron-accepting regions. In this compound, the amino group acts as an electron donor, while the cyano group and the π-system of the isoquinoline ring can act as electron acceptors.

Quantum-chemical modeling is a primary method for studying the structure and properties of CT complexes. nih.gov DFT and time-dependent DFT (TD-DFT) are commonly used to investigate the electronic transitions and charge distribution in these complexes. bohrium.com These calculations can determine the energies of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor, the difference of which is crucial in the formation of CT complexes. nih.gov

For related systems, computational studies have shown that the formation of a CT complex can be identified by the appearance of a new absorption band in the electronic spectrum. scispace.com The stability and kinetics of such complexes can also be investigated using methods like dynamic force spectroscopy. scispace.com In a computational study of a CT complex between crizotinib (B193316) and 2,3-dichloro-1,4-naphthoquinone, the sites of interaction and the reaction mechanism were successfully postulated using molecular modeling. researchgate.net

Table 2: Illustrative Computational Data for a Hypothetical Charge Transfer Complex of this compound

| Parameter | Value |

| HOMO Energy (Donor) | -5.8 eV |

| LUMO Energy (Acceptor) | -2.5 eV |

| HOMO-LUMO Gap | 3.3 eV |

| Calculated CT Wavelength | 450 nm |

| Ground State Charge Transfer | 0.15 e⁻ |

Note: This table presents hypothetical data based on typical values for similar aromatic charge-transfer systems. These are not experimentally verified or calculated values for this compound.

Computational Thermodynamic and Kinetic Studies

Computational methods are invaluable for exploring the thermodynamic and kinetic aspects of chemical reactions and molecular stability. For this compound, these studies could encompass its conformational analysis, reaction pathways for its synthesis or degradation, and its tautomeric equilibria.

DFT calculations are frequently employed to determine the thermodynamic parameters of different chemical species, including their total energies, enthalpies, entropies, and Gibbs free energies. mdpi.com This information allows for the prediction of the relative stabilities of various isomers or tautomers. For instance, a study on 2-amino-2-oxazolin-4-one used DFT to investigate the relative stabilities of its tautomers and the energy barriers for proton transfer. mdpi.com

Kinetic studies, on the other hand, focus on the rates of chemical processes. By locating the transition state structures on the potential energy surface, it is possible to calculate activation energies and reaction rate constants. researchgate.net Such studies can elucidate reaction mechanisms, as demonstrated in the computational investigation of the dissociation of propylene (B89431) glycol ethyl ether. rsc.orgresearchgate.net

Table 3: Example of Calculated Thermodynamic and Kinetic Data for a Hypothetical Isomerization Reaction of an Isoquinoline Derivative

| Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | -5.2 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -3.8 kcal/mol |

| Activation Energy (Ea) | 25.6 kcal/mol |

| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ s⁻¹ |

Note: The values in this table are illustrative and represent typical data that could be obtained from computational studies of a related isoquinoline system. They are not specific to this compound.

Advanced Applications in Chemical Research and Materials Science

Role as a Privileged Scaffold and Building Block in Complex Organic Synthesis

The isoquinoline (B145761) framework is recognized in medicinal chemistry as a "privileged scaffold," a structural motif that can bind to a variety of biological targets, making it a valuable starting point for drug discovery. rsc.orgnih.govresearchgate.net The structure of 5-Aminoisoquinoline-1-carbonitrile, which contains this core, is particularly significant for its potential in synthesizing complex and novel molecules. rsc.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 83562-16-7 bldpharm.combldpharm.com |

| Molecular Formula | C₁₀H₇N₃ nih.govcalpaclab.com |

| Molecular Weight | 169.18 g/mol nih.govcalpaclab.com |

| IUPAC Name | This compound nih.gov |

Heterocyclic compounds, especially those containing nitrogen, are foundational to the development of new medicines. frontiersin.org Statistical analysis of drugs approved by the U.S. Food and Drug Administration (FDA) shows that N-heterocycles are the most prevalent structural skeletons in pharmaceuticals. frontiersin.orgunipa.it The isoquinoline scaffold, in particular, is a component of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net

This compound serves as an ideal precursor for creating new bioactive heterocyclic compounds due to its reactive functional groups. The amino group can be readily modified through reactions like acylation or alkylation, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This allows chemists to generate large libraries of derivative compounds for screening against various diseases, leveraging the proven bioactivity of the isoquinoline core. nih.govfrontiersin.org

The development of efficient methods to construct complex molecules is a central goal of organic synthesis. This compound is a valuable building block for creating intricate polycyclic systems. The amino group on the isoquinoline ring can act as a powerful directing group in transition metal-catalyzed C-H activation reactions. acs.org This strategy enables the selective formation of new carbon-carbon or carbon-heteroatom bonds at positions adjacent to the amino group, facilitating the annulation (ring-fusing) of additional cyclic structures onto the isoquinoline framework.

For example, the related 8-aminoquinoline (B160924) moiety is well-established as a bidentate directing group that coordinates to a metal catalyst and directs functionalization to a specific C-H bond. acs.org This approach has been used to synthesize complex natural product analogs and other polycyclic architectures, such as γ-carbolinones, from simple starting materials. acs.org The 5-aminoisoquinoline (B16527) portion of the title compound can be similarly employed to build complex, three-dimensional molecular architectures that would be difficult to access through traditional synthetic routes. nih.gov

Applications in Material Science and Optoelectronic Devices

The applications of isoquinoline-based compounds extend beyond medicine into the realm of materials science, where their unique electronic and photophysical properties are being explored for use in next-generation devices. nih.govresearchgate.net

The isoquinoline ring system possesses an extended π-conjugated system, which is the basis for its inherent electronic and optical properties. The electronic characteristics of this system can be finely tuned by attaching electron-donating or electron-withdrawing functional groups. In this compound, the electron-donating amino group and the electron-withdrawing nitrile group work in concert to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This substitution pattern can lead to desirable properties for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Researchers are actively exploring how modifications to this scaffold can produce materials with tailored optical absorption and emission profiles. researchgate.net

Isoquinoline derivatives are known to serve as fluorosensors, materials that exhibit changes in their fluorescence properties in response to their environment. nih.gov The structure of this compound is particularly promising for the design of advanced fluorescent materials. The presence of both a strong electron-donating group (amino) and a strong electron-withdrawing group (nitrile) on the same aromatic scaffold can promote an intramolecular charge transfer (ICT) excited state. Materials with ICT characteristics are of great interest because they often display large Stokes shifts and high sensitivity to solvent polarity. Furthermore, such "push-pull" systems are key candidates for developing materials with dual-state emission, where the material fluoresces in both solution and solid states, a rare and highly sought-after property for applications in sensing, bio-imaging, and solid-state lighting.

Development of Advanced Chemical Tools and Reagents

Beyond its direct applications, this compound and its derivatives are instrumental in the development of new chemical tools that enable challenging synthetic transformations. The amino group, in particular, can function as a chelating directing group, which temporarily coordinates to a metal catalyst and positions it to perform a specific chemical reaction at a nearby site. acs.org This strategy, known as directed C-H functionalization, has revolutionized organic synthesis by allowing for the selective modification of C-H bonds that were previously considered unreactive. acs.org By incorporating the 5-aminoisoquinoline moiety into a larger molecule, chemists can use it as a temporary handle to guide a catalyst and construct complex molecular targets with high precision and efficiency, showcasing its role as an advanced reagent in modern synthetic chemistry.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Derivatizing Agents for Chromatographic and Spectrometric Analysis in Chemical Research

The primary amino group and the isoquinoline core of this compound make it a theoretical candidate as a derivatizing agent, particularly for enhancing the detection of analytes in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic behavior or detectability.

In theory, the amino group of this compound could react with various functional groups in target analytes, such as carboxylic acids or aldehydes, to form stable derivatives. The introduction of the isoquinoline moiety would, in principle, confer several advantages. The aromatic system can act as a chromophore, enhancing ultraviolet (UV) absorbance, or as a fluorophore, enabling highly sensitive fluorescence detection.

For instance, in the analysis of fatty acids, which often lack a strong UV-absorbing or fluorescent group, derivatization is a common strategy. The reaction of a fatty acid's carboxylic group with the amino group of this compound would yield an amide derivative. This new molecule would possess the desirable spectroscopic properties of the isoquinoline ring system, allowing for trace-level quantification.

Similarly, in the field of proteomics, the sensitive detection of peptides and amino acids is crucial. While no specific studies have been published detailing the use of this compound for this purpose, its structural analogue, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is a well-established derivatizing reagent for amino acid analysis. AQC reacts with primary and secondary amines to produce highly fluorescent and stable derivatives that are readily analyzed by HPLC. This precedent suggests that this compound could be explored for similar applications, potentially offering different selectivity or spectroscopic characteristics.

The table below outlines the theoretical application of this compound as a derivatizing agent for different classes of analytes.

| Analyte Class | Target Functional Group | Potential Derivatization Reaction | Expected Benefit |

| Carboxylic Acids | -COOH | Amide formation | Enhanced UV/Fluorescence detection |

| Aldehydes/Ketones | -CHO / >C=O | Schiff base formation | Improved chromatographic properties and detectability |

| Amino Acids | -NH2 (after activation) | Amide formation | Increased sensitivity in HPLC-UV/Fluorescence |

It is important to note that while the chemical principles support these potential applications, comprehensive research validating the use of this compound as a routine derivatizing agent, including reaction conditions, derivative stability, and analytical performance, is not yet available in the public domain.

Probes for Investigating Chemical Biology Interactions

The fluorescent properties inherent to the isoquinoline scaffold also position this compound as a potential molecular probe for exploring complex biological systems. Fluorescent probes are molecules that can be used to visualize, quantify, and track biological molecules and processes in real-time, often with high specificity and sensitivity.

The application of a molecule as a chemical biology probe typically relies on its ability to either selectively bind to a target biomolecule or to have its fluorescent properties modulated by its local environment or specific enzymatic activity. For example, changes in the fluorescence intensity or emission wavelength of a probe upon binding to a protein or nucleic acid can provide valuable information about binding events and conformational changes.

While direct evidence of this compound being used as a probe is scarce, the broader class of aminoquinolines has been investigated for such purposes. For instance, certain aminoquinoline derivatives have been shown to act as fluorescent sensors for metal ions, where the coordination of the metal ion to the quinoline (B57606) nitrogen and the amino group leads to a significant change in the fluorescence signal.

Furthermore, the structure of this compound could be synthetically modified to incorporate reactive groups, transforming it into an activity-based probe. These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct readout of enzymatic activity within a complex biological sample.

The potential of this compound as a scaffold for such probes is an active area of theoretical research. The table below summarizes the hypothetical applications of its derivatives in chemical biology.